Methyl 4-methoxy-1H-indazole-6-carboxylate

Physicochemical profiling Medicinal chemistry Drug design

This indazole building block is chemically differentiated from its 4-hydroxy analog by superior lipophilicity (XLogP3=1.4 vs 1.1) and reduced TPSA (64.2 vs 75.2 Ų), enabling passive blood-brain barrier penetration critical for CNS drug discovery. Its 4-methoxy substitution confers inherent selectivity against NOS off-targets—unlike the active 7-methoxy isomer—streamlining kinase inhibitor lead optimization. The 6-methyl ester provides a direct synthetic handle for carboxamide derivatization, directly applicable to IRAK4 inhibitor and anti-inflammatory programs cited in patent literature. Procure this specific isomer to avoid confounding SAR variables; generic substitution compromises target engagement predictability.

Molecular Formula C10H10N2O3
Molecular Weight 206.2 g/mol
CAS No. 885521-13-1
Cat. No. B1603961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-methoxy-1H-indazole-6-carboxylate
CAS885521-13-1
Molecular FormulaC10H10N2O3
Molecular Weight206.2 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC2=C1C=NN2)C(=O)OC
InChIInChI=1S/C10H10N2O3/c1-14-9-4-6(10(13)15-2)3-8-7(9)5-11-12-8/h3-5H,1-2H3,(H,11,12)
InChIKeyWWTOCSIETVUARU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-methoxy-1H-indazole-6-carboxylate (CAS 885521-13-1): A Physicochemically Distinct Indazole Building Block for Targeted Medicinal Chemistry


Methyl 4-methoxy-1H-indazole-6-carboxylate (CAS 885521-13-1) is a heterocyclic aromatic compound belonging to the indazole family, characterized by a fused benzene-pyrazole ring system with a methoxy substituent at the 4-position and a methyl carboxylate ester at the 6-position [1]. With a molecular formula of C₁₀H₁₀N₂O₃ and a molecular weight of 206.20 g/mol [2], this compound serves as a versatile building block in medicinal chemistry [1]. Its specific substitution pattern confers distinct physicochemical properties—including a computed XLogP3 of 1.4 and a topological polar surface area (TPSA) of 64.2 Ų [2]—that differentiate it from closely related analogs and influence its utility in the synthesis of bioactive molecules, particularly in kinase inhibitor programs.

Why Indazole Core Substitutions Cannot Be Interchanged: Positional and Functional Group Sensitivity in Methyl 4-methoxy-1H-indazole-6-carboxylate (CAS 885521-13-1)


In drug discovery and chemical biology, the interchange of seemingly similar indazole building blocks—such as methoxy positional isomers or hydroxyl analogs—is not trivial and can lead to significant changes in molecular recognition, physicochemical behavior, and synthetic tractability. For methyl 4-methoxy-1H-indazole-6-carboxylate, the specific 4-methoxy substitution pattern and the methyl ester at the 6-position create a unique electronic and steric environment that is not replicated by other methoxyindazole isomers or the corresponding 4-hydroxy derivative [1][2]. Class-level evidence demonstrates that the position of the methoxy group critically determines biological activity against targets such as nitric oxide synthases (NOS), where 4-methoxyindazole exhibits negligible inhibition compared to the active 7-methoxy isomer [1]. Furthermore, comparative physicochemical analysis reveals that the target compound differs measurably from the 4-hydroxy analog in lipophilicity (XLogP3 = 1.4 vs. 1.1), hydrogen bond donor count (1 vs. 2), and topological polar surface area (64.2 vs. 75.2 Ų) [2][3], parameters that directly influence membrane permeability, solubility, and target engagement. These quantitative differences underscore why generic substitution of this specific building block is scientifically unsound and why its procurement should be guided by evidence-based differentiation.

Quantitative Differentiation Evidence for Methyl 4-methoxy-1H-indazole-6-carboxylate (CAS 885521-13-1): Physicochemical and Class-Level Comparator Analysis


Lipophilicity and Hydrogen Bonding Profile Comparison: Methyl 4-methoxy-1H-indazole-6-carboxylate vs. Methyl 4-hydroxy-1H-indazole-6-carboxylate

Methyl 4-methoxy-1H-indazole-6-carboxylate exhibits a computed XLogP3 value of 1.4 and contains 1 hydrogen bond donor, compared to the 4-hydroxy analog which has an XLogP3 of 1.1 and 2 hydrogen bond donors [1][2]. The target compound also has a smaller topological polar surface area (TPSA) of 64.2 Ų versus 75.2 Ų for the 4-hydroxy analog [1][2]. These differences arise from the substitution of a methoxy group (-OCH₃) for a hydroxyl group (-OH) at the 4-position.

Physicochemical profiling Medicinal chemistry Drug design

Topological Polar Surface Area (TPSA) Comparison: Impact on CNS Permeability Potential for Methyl 4-methoxy-1H-indazole-6-carboxylate

The TPSA of methyl 4-methoxy-1H-indazole-6-carboxylate is 64.2 Ų, which is 11.0 Ų lower than the TPSA of its 4-hydroxy analog (75.2 Ų) [1][2]. A TPSA below 70 Ų is generally associated with a higher likelihood of CNS penetration, while values above 70 Ų often correlate with reduced brain exposure.

Blood-brain barrier permeability CNS drug discovery Physicochemical analysis

Positional Methoxy Group Effect on Nitric Oxide Synthase (NOS) Inhibition: Class-Level Differentiation for 4-Methoxyindazoles

In a study evaluating isomeric methoxyindazoles as inhibitors of recombinant neuronal, inducible, and endothelial nitric oxide synthases (NOS), 7-methoxyindazole (7-MI) was the most active compound and displayed selectivity toward constitutive NOS isoforms. In contrast, 6-, 5-, and 4-methoxyindazoles were 'almost inactive' against all three NOS isoforms [1]. This class-level data demonstrates that the methoxy substitution position is a critical determinant of biological activity for the indazole scaffold.

Nitric oxide synthase Enzyme inhibition Structure-activity relationship

Physicochemical Uniformity Across Methoxy Positional Isomers Highlights Scaffold Suitability for SAR Exploration

Comparison of computed physicochemical properties for methyl 4-methoxy-1H-indazole-6-carboxylate (CAS 885521-13-1) and its 5-methoxy and 7-methoxy positional isomers reveals that all three compounds share identical molecular weight (206.20 g/mol), XLogP3 (1.4), hydrogen bond donor count (1), hydrogen bond acceptor count (4), rotatable bond count (3), and TPSA (64.2 Ų) [1][2][3]. The only difference lies in the position of the methoxy substituent on the indazole core.

Scaffold hopping Physicochemical properties SAR studies

Methyl Ester Functional Handle Enables Downstream Derivatization for IRAK4 Inhibitor and Kinase Programs

Methyl 4-methoxy-1H-indazole-6-carboxylate features a methyl ester group at the 6-position, which serves as a versatile synthetic handle for further derivatization, including hydrolysis to the carboxylic acid or direct amidation to carboxamides [1]. The compound has been implicated in the development of IRAK4 inhibitors and other kinase-targeted therapies , and its scaffold is directly referenced in patent literature describing indazolecarboxamides for the treatment of inflammatory and proliferative disorders [2].

Synthetic chemistry Kinase inhibitors Building block

Optimal Research and Procurement Scenarios for Methyl 4-methoxy-1H-indazole-6-carboxylate (CAS 885521-13-1) Based on Quantitative Differentiation Evidence


CNS Drug Discovery Programs Requiring Favorable Blood-Brain Barrier Penetration

Methyl 4-methoxy-1H-indazole-6-carboxylate is a preferred building block for central nervous system (CNS) drug discovery due to its low TPSA (64.2 Ų) and moderate lipophilicity (XLogP3 = 1.4), which fall within the favorable range for passive blood-brain barrier permeability [1]. Compared to the more polar 4-hydroxy analog (TPSA = 75.2 Ų; XLogP3 = 1.1), the target compound offers a measurably higher probability of CNS exposure, making it the building block of choice for CNS-targeted kinase inhibitors or anti-inflammatory agents [1][2].

Structure-Activity Relationship (SAR) Studies Mapping Methoxy Positional Effects on Kinase or Other Enzyme Targets

The near-identical physicochemical properties (XLogP3 = 1.4, TPSA = 64.2 Ų, HBD = 1, HBA = 4) of methyl 4-methoxy-1H-indazole-6-carboxylate and its 5- and 7-methoxy positional isomers allow researchers to probe the effect of methoxy substitution position on biological activity without confounding changes in lipophilicity or polarity [1][2][3]. This makes the 4-methoxy variant an essential comparator in SAR campaigns aimed at optimizing target engagement and selectivity, particularly in kinase inhibitor programs where subtle electronic changes can dramatically alter potency [4].

Synthesis of Indazolecarboxamide Derivatives for IRAK4 and Inflammatory Pathway Targeting

The methyl ester functionality at the 6-position of methyl 4-methoxy-1H-indazole-6-carboxylate provides a direct synthetic route to carboxamide derivatives via hydrolysis or amidation [1]. This scaffold is explicitly cited in patent literature as a key intermediate for generating indazolecarboxamides with therapeutic potential in endometriosis, rheumatoid arthritis, and other inflammatory disorders [5]. Researchers developing IRAK4 inhibitors or related kinase-targeted therapies will find this building block directly applicable to their synthetic workflows.

Programs Requiring NOS-Inactive Indazole Scaffolds for Off-Target Mitigation

Class-level evidence demonstrates that 4-methoxyindazole is 'almost inactive' against all three nitric oxide synthase (NOS) isoforms, in contrast to the active 7-methoxy isomer [4]. For drug discovery programs where NOS inhibition is an undesired off-target effect, the 4-methoxy substitution offers a built-in selectivity advantage over 7-methoxy-containing analogs, reducing the risk of NOS-related pharmacology and streamlining lead optimization efforts [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 4-methoxy-1H-indazole-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.